2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl
Overview
Description
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl is a useful research compound. Its molecular formula is C22H18O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.130679813 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is commonly used as an ab2 monomer for the synthesis of hyperbranched (hb) polymers and dendrimers .
Mode of Action
2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl interacts with its targets through chemical reactions. It has two different functional groups - hydroxyl and carboxylic acid - which allow it to participate in a wide variety of syntheses . For instance, it can react with itself to produce esters via esterification .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of hyperbranched polymers and dendrimers . These polymers and dendrimers have a wide range of applications, including drug delivery systems, coatings, and adhesives .
Pharmacokinetics
Given its use in the synthesis of polymers and dendrimers, it’s likely that these properties would be significantly influenced by the specific chemical structure of the resulting polymer or dendrimer .
Result of Action
The molecular and cellular effects of 2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl are largely dependent on the specific application of the resulting polymer or dendrimer . For instance, when used in the synthesis of dendrimers for drug delivery, the compound can enhance the solubility, stability, and bioavailability of the drug .
Action Environment
The action, efficacy, and stability of 2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH) can affect the efficiency of the polymerization process . Additionally, the presence of other substances (such as catalysts or inhibitors) can also influence the reaction .
Properties
IUPAC Name |
[1-[2-(hydroxymethyl)naphthalen-1-yl]naphthalen-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12,23-24H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKVMGGUKWIVDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-94-3 | |
Record name | 1,1'-BINAPHTHYL-2,2'-DIMETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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